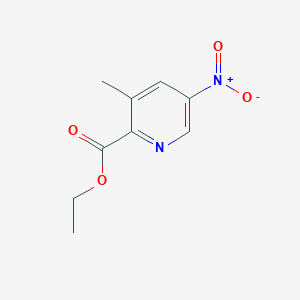

Ethyl 3-methyl-5-nitropicolinate

Description

Ethyl 3-methyl-5-nitropicolinate is a heterocyclic organic compound belonging to the picolinate ester family. Its structure consists of a pyridine ring substituted with a methyl group at position 3, a nitro group at position 5, and an ethyl ester at position 2. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The nitro group enhances electrophilic reactivity, enabling participation in reduction, substitution, or cyclization reactions, while the ethyl ester contributes to solubility in organic solvents and modulates lipophilicity .

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

ethyl 3-methyl-5-nitropyridine-2-carboxylate |

InChI |

InChI=1S/C9H10N2O4/c1-3-15-9(12)8-6(2)4-7(5-10-8)11(13)14/h4-5H,3H2,1-2H3 |

InChI Key |

NFNYNFQPOYCXBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-5-nitropicolinate typically involves the nitration of 3-methylpyridine followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the pyridine ring. The resulting 3-methyl-5-nitropyridine is then subjected to esterification with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-5-nitropicolinate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Reduction: Ethyl 3-methyl-5-aminopicolinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-methyl-5-nitropyridine-2-carboxylic acid.

Scientific Research Applications

Ethyl 3-methyl-5-nitropicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of agrochemicals and dyes, where its reactivity can be harnessed to create specific functionalized products.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-nitropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs of ethyl 3-methyl-5-nitropicolinate include methyl esters, nitrile derivatives, and compounds with alternative substituents. Below is a comparative analysis:

Table 1: Comparative Properties of this compound and Analogs

Physicochemical Properties

- Solubility : Ethyl esters generally exhibit lower water solubility than methyl esters due to increased hydrocarbon content.

- Stability: Nitro groups enhance thermal stability but may pose explosion risks under high-energy conditions.

Research Findings and Industrial Relevance

- Synthetic Pathways : this compound is synthesized via esterification of the corresponding picolinic acid. Its methyl analog has been used to produce methoxy derivatives, highlighting the versatility of nitro-ester compounds in heterocyclic chemistry .

- Safety Considerations: While this compound’s hazards are less documented, analogs like 6-amino-5-nitropicolinonitrile require stringent safety protocols (e.g., ventilation, PPE) due to respiratory and dermal risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.